molecular formula C₂₂H₄₀O₁₂ B1142023 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate CAS No. 1155664-66-6

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate

Cat. No.: B1142023
CAS No.: 1155664-66-6
M. Wt: 496.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves the glycosylation of β-D-glucopyranose with a decanoate ester. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired glycosylated product through metabolic pathways. The fermentation broth is then subjected to purification processes such as chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biochemical pathways, including those involved in energy metabolism and cell signaling .

Comparison with Similar Compounds

Uniqueness: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties compared to other disaccharides. This ester group enhances its hydrophobicity, making it suitable for applications in non-aqueous environments and potentially improving its bioavailability in drug delivery systems .

Properties

CAS No.

1155664-66-6

Molecular Formula

C₂₂H₄₀O₁₂

Molecular Weight

496.55

Synonyms

(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Decanoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.